molecular formula C14H17NO4 B15305567 (S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid

(S)-2-(((Allyloxy)carbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B15305567
M. Wt: 263.29 g/mol
InChI Key: QDFPVSXQJFAZLB-LBPRGKRZSA-N
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Description

(2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a phenyl group, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the phenyl group and the prop-2-en-1-yloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl group or the prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

(2S)-4-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group and prop-2-en-1-yloxycarbonyl group make it particularly versatile for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-4-phenyl-2-(prop-2-enoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H17NO4/c1-2-10-19-14(18)15-12(13(16)17)9-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

QDFPVSXQJFAZLB-LBPRGKRZSA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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